1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide
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Overview
Description
1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrrolidine ring with a carboxamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the pharmaceutical industry and have shown biological activities . Pyrrolidine derivatives have also been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Pyrrolidine derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
For instance, trifluoromethylpyridine derivatives have been used in the agrochemical and pharmaceutical industries, with applications ranging from crop protection to clinical trials .
Result of Action
It’s known that the biological activities of similar compounds are due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
It’s known that the development of organic compounds containing fluorine has been made possible by the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring with a trifluoromethyl group is synthesized through a series of reactions, including halogenation and nucleophilic substitution.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often starting from a suitable precursor such as proline or a similar compound.
Coupling Reaction: The pyridine intermediate and the pyrrolidine intermediate are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The trifluoromethyl group or other substituents on the pyridine ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.
Biology: It may be used as a probe or tool compound in biological studies to investigate specific biochemical pathways or targets.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities, such as electronic or optical properties.
Industry: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and other chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Trifluoromethyl)pyridin-3-yl)pyrrolidine-2-carboxamide
- 1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidine-2-carboxamide
- 1-(3-(Trifluoromethyl)pyridin-4-yl)pyrrolidine-2-carboxamide
Uniqueness
1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide is unique due to the specific position of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical and biological properties. This positional isomerism can lead to differences in binding affinity, reactivity, and overall biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)7-3-1-5-16-10(7)17-6-2-4-8(17)9(15)18/h1,3,5,8H,2,4,6H2,(H2,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNIHOPGOZHIIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=CC=N2)C(F)(F)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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